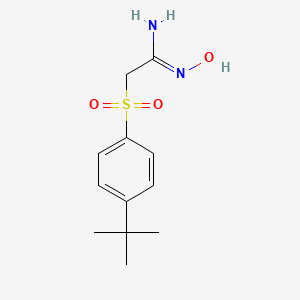

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine

Description

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is a synthetic organic compound featuring a sulfonamide backbone modified with a tert-butyl-substituted aromatic ring and a hydroxyimino (C=N-OH) functional group. The hydroxyimino group may participate in hydrogen bonding or metal chelation, suggesting applications in medicinal chemistry (e.g., enzyme inhibition) or coordination chemistry .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCNZDGBLRFBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168097 | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-70-5 | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine typically involves multiple steps:

Formation of the sulfonyl chloride intermediate: The starting material, 4-(tert-butyl)phenylsulfonyl chloride, is prepared by reacting 4-(tert-butyl)phenylsulfonic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with an appropriate amine, such as 2-aminoethanol, under basic conditions to form the sulfonamide.

Oxime formation: The final step involves the conversion of the sulfonamide to the hydroxyimino derivative by reacting with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds with sulfonamide structures, similar to 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine, can exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The incorporation of the hydroxyimino group may enhance the compound's ability to interact with biological targets involved in tumor growth and progression.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly against enzymes relevant in metabolic diseases. Sulfonamides have been recognized for their ability to inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases . This inhibition can be crucial for developing therapeutic agents aimed at conditions like Alzheimer's disease.

Synthesis of Derivatives

This compound can serve as a synthetic precursor for creating a variety of derivatives with enhanced biological activities. For example, modifications at the nitrogen or hydroxyl groups could yield compounds with improved potency or selectivity against specific targets .

Case Study 1: Antitumor Efficacy

A study explored the synthesis of novel sulfonamide derivatives based on the structure of this compound. These derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results demonstrated that certain modifications led to increased cytotoxicity compared to the parent compound, indicating the potential for developing more effective anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of a series of sulfonamide derivatives. The findings revealed that several compounds exhibited strong inhibition against acetylcholinesterase, suggesting their applicability in treating conditions associated with cholinergic dysfunctions .

Mécanisme D'action

The mechanism of action of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine involves its interaction with specific molecular targets:

Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal transduction pathways: It may modulate signaling pathways by interacting with key proteins involved in cellular communication.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to the methoxy group in but is less lipophilic than the trifluoromethyl groups in .

- Electronic Effects : The sulfonyl group (target) is strongly electron-withdrawing, contrasting with the electron-donating methoxy group () and the mixed electronic effects of trifluoromethyl ().

Table 3: Property Comparison

Analysis :

- The target compound’s sulfonamide group is associated with protease or carbonic anhydrase inhibition, whereas ’s imidazole-pyridine system is common in kinase inhibitors .

- ’s ethylamine backbone aligns with neurotransmitter analogues (e.g., serotonin/dopamine derivatives), suggesting central nervous system applications .

Research Findings and Implications

- Thermal Stability : The tert-butyl group in the target compound likely improves thermal stability compared to ’s methoxy group, which may degrade under oxidative conditions.

- Metabolic Resistance: The trifluoromethyl groups in confer resistance to cytochrome P450 metabolism, whereas the target compound’s hydroxyimino group may undergo reduction or conjugation in vivo.

Activité Biologique

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine, identified by the CAS number 884504-70-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.35 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Molecular Weight | 270.35 g/mol |

| CAS Number | 884504-70-5 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives of phenyl sulfonates have shown activity against multiple human cancer cell lines, including MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) cells.

Case Study: Antiproliferative Effects

In a comparative study, the antiproliferative activity of several sulfonamide derivatives was assessed using the NCI/NIH Developmental Therapeutics Program guidelines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer properties.

Table 2: Antiproliferative Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO Derivative A | MCF7 | 0.25 |

| PIB-SO Derivative B | HT-29 | 0.15 |

| PIB-SO Derivative C | M21 | 0.20 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Cell Cycle Arrest : Compounds similar to this sulfonamide have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Microtubule Disruption : Binding to the colchicine-binding site on β-tubulin disrupts microtubule dynamics, which is critical for cell division.

- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, these compounds inhibited angiogenesis and tumor growth comparable to established agents like combretastatin A-4.

Synthesis and Evaluation

The synthesis of this compound involves several steps including the formation of sulfonamide and hydroxylamine derivatives. Evaluation studies have confirmed its efficacy against resistant cancer cell lines.

Key Findings from Studies

- Antiproliferative Activity : Demonstrated significant cytotoxicity against various cancer lines.

- Low Toxicity : Exhibited low toxicity in non-cancerous cells indicating a favorable therapeutic index.

- Structure-Activity Relationship (SAR) : Modifications to the aromatic ring significantly influenced biological activity.

Table 3: Summary of Biological Evaluations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.